molecular formula C14H15NO3 B13329027 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B13329027
M. Wt: 245.27 g/mol
InChI Key: RCGAYMSENXTYJD-UHFFFAOYSA-N
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Description

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3. This compound features a tetrahydropyran ring, a formylphenoxy group, and a carbonitrile group, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol or by using a Prins cyclization reaction.

    Introduction of the Formylphenoxy Group: The formylphenoxy group can be introduced via a nucleophilic substitution reaction using a formylphenol derivative and an appropriate leaving group.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: The formyl group can participate in nucleophilic substitution reactions to form imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Imines or other substituted derivatives.

Scientific Research Applications

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Utilization in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: Similar structure but lacks the formylphenoxy group.

    Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the formylphenoxy group.

    Formylphenoxy derivatives: Compounds with the formylphenoxy group but different core structures.

Uniqueness

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the combination of the tetrahydropyran ring, formylphenoxy group, and carbonitrile group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-[(3-formylphenoxy)methyl]oxane-4-carbonitrile

InChI

InChI=1S/C14H15NO3/c15-10-14(4-6-17-7-5-14)11-18-13-3-1-2-12(8-13)9-16/h1-3,8-9H,4-7,11H2

InChI Key

RCGAYMSENXTYJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=CC(=C2)C=O)C#N

Origin of Product

United States

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